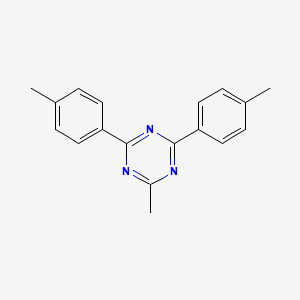![molecular formula C4H5N5S B12179043 6-amino-2H-pyrazolo[5,1-c][1,2,4]triazole-3(7H)-thione](/img/structure/B12179043.png)
6-amino-2H-pyrazolo[5,1-c][1,2,4]triazole-3(7H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2H-pyrazolo[5,1-c][1,2,4]triazole-3(7H)-thione is a heterocyclic compound that belongs to the class of pyrazolotriazoles This compound is characterized by its fused ring structure, which includes both pyrazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2H-pyrazolo[5,1-c][1,2,4]triazole-3(7H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carboxamide with thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-amino-2H-pyrazolo[5,1-c][1,2,4]triazole-3(7H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the thione group to a thiol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino position.
Scientific Research Applications
6-amino-2H-pyrazolo[5,1-c][1,2,4]triazole-3(7H)-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound has potential as a bioactive molecule, with studies indicating its use in the development of antimicrobial and anticancer agents.
Industry: The compound’s stability and reactivity make it suitable for use in materials science, including the development of new polymers and energetic materials.
Mechanism of Action
The mechanism of action of 6-amino-2H-pyrazolo[5,1-c][1,2,4]triazole-3(7H)-thione depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, disrupting their normal function. The amino and thione groups can form hydrogen bonds and other interactions with biological targets, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and use in energetic materials.
3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Another compound with similar structural features and applications in high-performance materials.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Noted for its heat-resistant properties and potential use in explosives.
Uniqueness
6-amino-2H-pyrazolo[5,1-c][1,2,4]triazole-3(7H)-thione stands out due to its specific combination of an amino group and a thione group within a fused pyrazole-triazole ring system. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C4H5N5S |
|---|---|
Molecular Weight |
155.18 g/mol |
IUPAC Name |
6-amino-2,7-dihydropyrazolo[5,1-c][1,2,4]triazole-3-thione |
InChI |
InChI=1S/C4H5N5S/c5-2-1-3-6-7-4(10)9(3)8-2/h1H2,(H2,5,8)(H,7,10) |
InChI Key |
HBHORAAWQZOXQX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C1=NNC2=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1H-indol-6-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12178961.png)

![7-[(1,3-Thiazol-2-ylamino)-2-thienylmethyl]quinolin-8-ol](/img/structure/B12178969.png)

![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)hexanamide](/img/structure/B12178975.png)
![N-(2-methoxyethyl)-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12178985.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12179006.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12179022.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12179025.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide](/img/structure/B12179029.png)
![1-methyl-N-{2-[(3-phenylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12179032.png)
![N-(5-chloro-2-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12179033.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B12179040.png)
